molecular formula C19H16ClN3O4 B12172258 N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12172258
M. Wt: 385.8 g/mol
InChI Key: MFPUVUIRQFLCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and a chloro-oxo-dihydroquinoline carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the initial formation of the quinoline core, followed by the introduction of the chloro and oxo groups. The acetylamino and methoxyphenyl groups are then added through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide include:

  • N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
  • N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This compound’s structure allows it to interact with a wide range of molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-6-chloro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H16ClN3O4/c1-10(24)22-12-4-6-17(27-2)16(8-12)23-19(26)14-9-21-15-5-3-11(20)7-13(15)18(14)25/h3-9H,1-2H3,(H,21,25)(H,22,24)(H,23,26)

InChI Key

MFPUVUIRQFLCAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.